2-((2-Chlorobenzyl)amino)ethanol hydrochloride
Overview
Description
2-((2-Chlorobenzyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chlorobenzyl group attached to an aminoethanol moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)amino)ethanol hydrochloride typically involves the reaction of 2-chlorobenzylamine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the production process. The final product is then purified using crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((2-Chlorobenzyl)amino)ethanol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((2-Chlorobenzyl)amino)ethanol hydrochloride include:
- 2-((2-Bromobenzyl)amino)ethanol hydrochloride
- 2-((2-Fluorobenzyl)amino)ethanol hydrochloride
- 2-((2-Methylbenzyl)amino)ethanol hydrochloride
Uniqueness
What sets this compound apart from its analogs is the presence of the chlorine atom in the benzyl group. This chlorine atom can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKPACQFPDUVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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